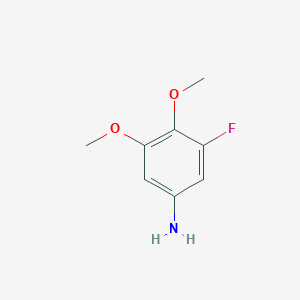
3-Fluoro-4,5-dimethoxyaniline
Cat. No. B8386322
M. Wt: 171.17 g/mol
InChI Key: UUQYWMRRXMFWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340556B2
Procedure details


A mixture of 1-fluoro-2,3-dimethoxy-5-nitrobenzene (91 g, 452 mmol) and platinum(IV) oxide (9 g, 39.6 mmol) in ethanol (500 mL) was hydrogenated with a Par shaker (40 psi) at r.t. for 30 min. LCMS indicated completion of the reaction. The mixture was filtered and the filtrate was concentrated to afford 3-fluoro-4,5-dimethoxyaniline (73 g, 426 mmol, 94% yield) as a brown oil that was directly used in next step. LCMS: (M+H)+:171.9.



Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([O:11][CH3:12])[C:3]=1[O:13][CH3:14]>C(O)C.[Pt](=O)=O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([O:11][CH3:12])[C:3]=1[O:13][CH3:14])[NH2:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
91 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(N)C=C(C1OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 426 mmol | |
| AMOUNT: MASS | 73 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
